molecular formula C5H10NO6P B585124 N-Acetyl Glyphosate-13C2,15N CAS No. 1346598-31-9

N-Acetyl Glyphosate-13C2,15N

Cat. No.: B585124
CAS No.: 1346598-31-9
M. Wt: 214.088
InChI Key: BFECXRMSKVFCNB-OEKWKHNNSA-N
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Mechanism of Action

Target of Action

N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .

Mode of Action

Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As this compound is a metabolite of glyphosate, it is expected to have a similar mode of action .

Biochemical Pathways

The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .

Result of Action

The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .

Action Environment

This compound is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl Glyphosate-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This is achieved through chemical synthesis, where the isotopically labeled compounds are introduced into the acetyl group of glyphosate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the isotopes and the purity of the final product. The compound is then purified and packaged for research use .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Glyphosate-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield modified glyphosate analogs .

Comparison with Similar Compounds

Uniqueness: N-Acetyl Glyphosate-13C2,15N is unique due to its specific isotopic labeling, which provides distinct mass signatures for accurate detection and analysis. This makes it particularly valuable in environmental and metabolic studies where precise tracking of glyphosate is required .

Properties

IUPAC Name

2-[acetyl(phosphonomethyl)(15N)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-OEKWKHNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746939
Record name N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-31-9
Record name N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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